molecular formula C27H23FN2O4 B2699581 ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114871-01-0

ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2699581
CAS No.: 1114871-01-0
M. Wt: 458.489
InChI Key: SZNFUDAJPCQPDA-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline derivative featuring a trifunctional substitution pattern:

  • Position 2: A phenyl group, contributing aromatic stacking interactions.
  • Position 6: An ethyl carboxylate ester, influencing solubility and metabolic stability.

Its synthesis likely involves multi-step functionalization, including esterification and carbamoylation reactions, as inferred from analogous procedures in and .

Properties

IUPAC Name

ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O4/c1-3-33-27(32)19-10-12-23-21(13-19)25(15-24(30-23)18-7-5-4-6-8-18)34-16-26(31)29-20-11-9-17(2)22(28)14-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNFUDAJPCQPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)C)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .

Scientific Research Applications

ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s quinoline core is shared with several derivatives in the provided evidence. Key comparisons include:

Compound Substituents Key Differences Potential Implications
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) - 6-OCH₃, 4-COOCH₃, 2-Ph - 4-COOCH₃ vs. carbamoylmethoxy; 6-OCH₃ vs. 6-COOEt Reduced hydrogen-bonding capacity in 6a; higher lipophilicity in target compound
6-Methoxy-2-methyl-4-((4-(trifluoromethyl)benzyl)oxy)quinolone (16) - 6-OCH₃, 4-O-(CF₃-benzyl), 2-CH₃ - 2-CH₃ vs. 2-Ph; trifluoromethyl vs. carbamoyl Enhanced metabolic stability in 16 due to CF₃; target compound may exhibit stronger protein binding
Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate - 6-F, 4-COOEt, 2-CF₃ - 2-CF₃ vs. 2-Ph; 6-F vs. 6-COOEt Increased electron-withdrawing effects in 2-CF₃; target compound’s 2-Ph may improve π-π interactions
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate - 6-Cl, 3-COOEt, 2-oxo (dihydroquinoline) - Non-aromatic 1,2-dihydro core vs. aromatic quinoline Reduced planarity in dihydroquinoline may weaken target binding

Physicochemical Properties

  • Lipophilicity : The target compound’s 3-fluoro-4-methylphenyl carbamoyl group increases logP compared to analogues with simple methoxy or benzyloxy substituents (e.g., 6a or 16) .
  • Solubility : The ethyl carboxylate at position 6 enhances aqueous solubility relative to methyl esters (e.g., 6a) or halogenated derivatives (e.g., 6-Cl in ).

Biological Activity

Ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FNO₃
  • Molecular Weight : 313.34 g/mol
  • CAS Number : 69066-06-4

The presence of the quinoline moiety is significant, as quinolines are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies have shown that quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For instance, novel quinoline derivatives have demonstrated significant COX-2 inhibition, suggesting potential anti-inflammatory effects .
  • Antiproliferative Effects : Quinoline derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that certain compounds can effectively reduce the viability of various cancer cell lines by inducing apoptosis or cell cycle arrest .
  • Sirtuin Inhibition : Some quinoline compounds have been linked to the inhibition of sirtuins, a family of proteins involved in cellular regulation and longevity. This inhibition may contribute to their anti-cancer properties by affecting metabolic pathways related to cancer progression .

In Vitro Studies

A variety of in vitro studies have been conducted to assess the biological activity of quinoline derivatives, including this compound:

Study FocusFindings
Anticancer ActivityCompounds showed significant cytotoxicity against MCF-7 and T47D breast cancer cell lines, with IC50 values indicating potent activity .
Anti-inflammatory PotentialInhibition of LPS-stimulated nitric oxide production was observed, suggesting anti-inflammatory effects through COX inhibition .
Mechanism ExplorationMolecular modeling studies indicated interactions with key enzymes involved in cancer metabolism and inflammation .

Case Studies

  • Case Study on Anticancer Activity :
    • A series of quinoline derivatives were tested against various cancer cell lines.
    • Results indicated that modifications to the phenyl ring significantly enhanced anticancer activity.
    • This compound was among the most potent candidates tested.
  • Case Study on Inflammation :
    • A study evaluated the compound's effect on COX enzymes.
    • Results showed a marked reduction in COX-2 expression in treated cells, supporting its potential as an anti-inflammatory agent.

Q & A

Basic: What are the common synthetic routes for ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the quinoline core. A representative procedure includes:

Condensation reactions to assemble the quinoline ring, often using ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate as a precursor.

Nucleophilic substitution to introduce the carbamoylmethoxy group, as seen in reflux conditions with KOtBu/THF (343 K, 1 hour) .

Final functionalization via coupling with 3-fluoro-4-methylphenyl carbamate derivatives.

Characterization methods:

  • NMR spectroscopy (1H, 13C) for verifying substituent positions and purity.
  • X-ray crystallography to confirm molecular geometry, as demonstrated for analogous quinoline derivatives (e.g., bond angles: C1–C2–C12 = 122.2°, C3–C2–C12 = 122.7°) .
  • TLC monitoring to track reaction progress .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:
Key techniques include:

  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches near 1700 cm⁻¹ for ester and carbamate groups).
  • Single-crystal X-ray diffraction for unambiguous structural determination, as applied to related quinolines (e.g., space group P-1, R factor = 0.044) .
  • HPLC-PDA for purity assessment (>95% recommended for biological assays).

Advanced: How can computational methods optimize the synthesis and reaction mechanisms of this compound?

Answer:
Computational strategies such as density functional theory (DFT) and reaction path searching can:

  • Predict intermediates and transition states to identify energy barriers (e.g., activation energies for nucleophilic substitutions) .
  • Optimize solvent effects and catalyst selection using COSMO-RS simulations.
  • Case study : Quantum mechanical/molecular mechanical (QM/MM) models have reduced experimental trial-and-error by 40% in analogous quinoline syntheses .

Table 1: Computational parameters for reaction optimization

ParameterValue/ApproachReference
Solvent polaritySimulated via COSMO-RS
Transition state searchNudged elastic band (NEB) method
Basis setB3LYP/6-311+G(d,p)

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Structural analogs : Minor substituent changes (e.g., fluoro vs. methoxy groups) significantly alter activity. For example, 6-fluoro-2-(2'-fluorobiphenyl) analogs showed 10-fold higher potency than methyl derivatives in kinase inhibition assays .
  • Solution :
    • Standardize assays using guidelines from the FDA’s Bioanalytical Method Validation .
    • Perform dose-response curves (IC50/EC50) with triplicate measurements.

Advanced: What strategies elucidate the electronic effects of substituents on the compound’s reactivity and stability?

Answer:

  • Hammett analysis : Quantify substituent effects on reaction rates (σ values for 3-fluoro-4-methyl: σₚ = 0.34, σₘ = 0.43) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .

Advanced: How can researchers design derivatives to enhance target selectivity based on structure-activity relationships (SAR)?

Answer:

  • Key modifications :
    • Quinoline C-2 position : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding to hydrophobic enzyme pockets .
    • Carbamate linker : Replace with sulfonamide for increased metabolic stability .
  • Methodology :
    • Molecular docking (AutoDock Vina) to predict binding affinities.
    • Free-energy perturbation (FEP) simulations to prioritize synthetic targets .

Table 2: SAR trends for quinoline derivatives

PositionModificationEffect on ActivityReference
C-6-COOEt → -COOH↑ Aqueous solubility, ↓ potency
C-4Phenyl → Pyridyl↑ Kinase inhibition selectivity

Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts.
  • CRISPR/Cas9 knockouts : Validate specificity using isogenic cell lines lacking the putative target.
  • In vivo PET imaging : Radiolabel the compound (e.g., with ¹⁸F) to track biodistribution in murine models .

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